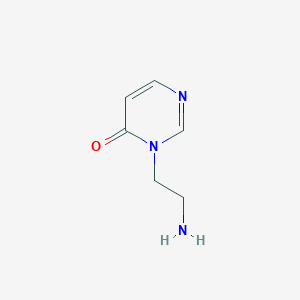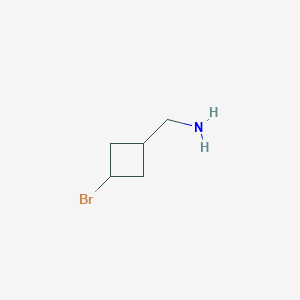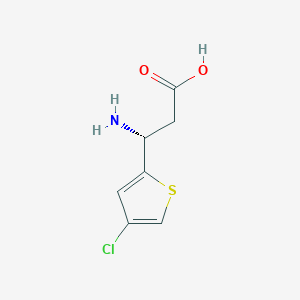
3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a pyrimidinone ring with an aminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require heating and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone oxides, while substitution reactions can produce a variety of functionalized pyrimidinones .
Scientific Research Applications
3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing into its potential therapeutic uses, including as an antiviral or anticancer agent.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The aminoethyl side chain allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Tryptamine: Shares the aminoethyl group but has an indole ring instead of a pyrimidinone ring.
Triethylenetetramine: Contains multiple aminoethyl groups but lacks the heterocyclic ring structure.
Uniqueness
3-(2-Aminoethyl)-3,4-dihydropyrimidin-4-one is unique due to its combination of a pyrimidinone ring with an aminoethyl side chain, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
3-(2-aminoethyl)pyrimidin-4-one |
InChI |
InChI=1S/C6H9N3O/c7-2-4-9-5-8-3-1-6(9)10/h1,3,5H,2,4,7H2 |
InChI Key |
BMPXAQFBGWZPTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN(C1=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Cyclohexylamino)phenyl]methanol](/img/structure/B13259133.png)
![4-[2-(Methylsulfanyl)ethyl]piperidine](/img/structure/B13259140.png)
![1-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-2-ol](/img/structure/B13259150.png)
![3-{[4-(Aminomethyl)phenyl]methoxy}-2,2-dimethylcyclobutan-1-one](/img/structure/B13259157.png)



![(Butan-2-yl)[(2,3-dimethylphenyl)methyl]amine](/img/structure/B13259183.png)




![[2-(Diethylamino)ethyl][(5-methylfuran-2-yl)methyl]amine](/img/structure/B13259213.png)
